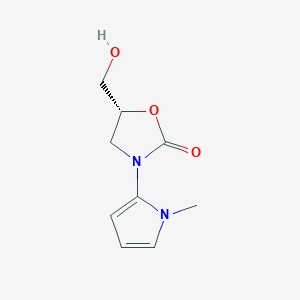![molecular formula C12H10F3NO3 B12577870 L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- CAS No. 291763-97-8](/img/structure/B12577870.png)
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is a chemical compound that belongs to the class of proline derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to the proline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized proline derivatives.
Wissenschaftliche Forschungsanwendungen
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein folding.
Wirkmechanismus
The mechanism by which L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: The parent compound without the trifluoromethyl group.
4-Fluoroproline: A derivative with a fluorine atom instead of the trifluoromethyl group.
5-Oxo-L-Proline: A similar compound lacking the phenyl and trifluoromethyl groups.
Uniqueness
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications, where such characteristics can enhance the efficacy and safety of the final products .
Eigenschaften
CAS-Nummer |
291763-97-8 |
|---|---|
Molekularformel |
C12H10F3NO3 |
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
(2S,3R)-5-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)7-3-1-6(2-4-7)8-5-9(17)16-10(8)11(18)19/h1-4,8,10H,5H2,(H,16,17)(H,18,19)/t8-,10+/m1/s1 |
InChI-Schlüssel |
PGVPEVFNYCOEBE-SCZZXKLOSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)

![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

